molecular formula C12H17ClN2O3 B1397709 3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride CAS No. 1220034-58-1

3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride

Cat. No. B1397709
M. Wt: 272.73 g/mol
InChI Key: RUPYWRBEBFLEDY-UHFFFAOYSA-N
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Description

3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride, also known as MNPA, is a piperidine derivative. It has a molecular formula of C12H17ClN2O3 and a molecular weight of 272.73 g/mol . This compound has gained significant attention in scientific research due to its potential applications in various fields.


Synthesis Analysis

The synthesis of compounds related to 3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride involves complex reactions where piperidine derivatives are key intermediates. Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been bio-assayed for their varied activity .


Molecular Structure Analysis

The molecular structure of 3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride exhibits significant hydrogen bonding and crystal packing phenomena. It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives, including 3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride, undergo a series of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride has a molecular formula of C12H17ClN2O3 and a molecular weight of 272.73 g/mol . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

  • Pharmacological Applications :

    • Paroxetine hydrochloride, a derivative of "3-(4-Methyl-2-nitrophenoxy)piperidine", is a selective serotonin reuptake inhibitor used for treating depression and other disorders (Germann et al., 2013).
  • Chemical Reaction Kinetics :

    • Studies on the kinetics of aminolysis reactions involving similar compounds indicate complex mechanisms influenced by different substituents and reaction conditions (Castro et al., 1999).
  • Receptor Binding Studies :

    • Certain halogenated piperidines, closely related to "3-(4-Methyl-2-nitrophenoxy)piperidine", have been synthesized and evaluated for their affinity and selectivity in receptor binding assays, indicating potential as radiolabeled probes (Waterhouse et al., 1997).
  • Feeding Behavior and Obesity Research :

  • Aspartic Protease Inhibition :

    • Piperidine derivatives, including nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine, exhibit inhibitory activity against plasmepsin-II of Plasmodium falciparum, highlighting their potential in antimalarial research (Saify et al., 2011).
  • Metabolic Studies :

    • Chronic administration of related piperidine derivatives can impact metabolic activity, as seen in studies involving obese rats (Massicot et al., 1985).
  • Synthetic Chemistry and Optimization :

    • Research on Friedländer's cyclization reaction has led to the synthesis of 3-(aryloxy)quinoline derivatives, utilizing piperidine in the process and examining their anticancer activities (Khan et al., 2013).
  • Agricultural Applications :

    • Certain piperidine derivatives have shown growth-promoting activity in agricultural settings, as seen in pre-sowing treatments of seeds (Omirzak et al., 2013).

Safety And Hazards

3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride is classified as an irritant .

Future Directions

Piperidines, including 3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(4-methyl-2-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-9-4-5-12(11(7-9)14(15)16)17-10-3-2-6-13-8-10;/h4-5,7,10,13H,2-3,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPYWRBEBFLEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCCNC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-2-nitrophenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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